REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Br:12]Br>CC(O)=O>[NH2:1][C:2]1[C:10]([Br:12])=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)Cl
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Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3.4 L
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Type
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solvent
|
Smiles
|
CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at 15° C. for 4 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched slowly into 8 L of water
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Type
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EXTRACTION
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Details
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extracted with 2×2 L of t-BuOMe
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Type
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EXTRACTION
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Details
|
The combined extract
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Type
|
WASH
|
Details
|
was washed with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The crude product was treated with hot hexane
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1Br)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |